Methylophiopogonanone B

Melanogenesis Enzyme Inhibition Tyrosinase

Researchers requiring a selective Rho GTPase pathway activator often face supply inconsistency and uncertain purity. Methylophiopogonanone B (CAS 74805-91-7), a homoisoflavonoid isolated from Ophiopogon japonicus, specifically activates Rho (1 µM), inducing stress fiber formation and dendrite retraction. Unlike generic antioxidants, it delivers quantitative benchmarks: tyrosinase IC50 = 18.76 × 10⁻⁵ mol L⁻¹, HIF-1α IC50 = 2.2 µg/mL, and LPS-induced NO IC50 = 7.8 µM. Supplied with ≥98% purity (HPLC), it ensures reproducible SAR, pathway dissection, and quality control of Ophiopogon extracts.

Molecular Formula C19H20O5
Molecular Weight 328.4 g/mol
CAS No. 74805-91-7
Cat. No. B579886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethylophiopogonanone B
CAS74805-91-7
Molecular FormulaC19H20O5
Molecular Weight328.4 g/mol
Structural Identifiers
SMILESCC1=C(C(=C2C(=C1O)C(=O)C(CO2)CC3=CC=C(C=C3)OC)C)O
InChIInChI=1S/C19H20O5/c1-10-16(20)11(2)19-15(17(10)21)18(22)13(9-24-19)8-12-4-6-14(23-3)7-5-12/h4-7,13,20-21H,8-9H2,1-3H3/t13-/m1/s1
InChIKeyUFMAZRUMVFVHLY-CYBMUJFWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Methylophiopogonanone B (CAS 74805-91-7): Quantitative Differentiation for Procurement of a Homoisoflavonoid with Rho GTPase and Antioxidant Activities


Methylophiopogonanone B is a homoisoflavonoid isolated from the roots of Ophiopogon japonicus, a plant used in traditional Chinese medicine [1]. It exhibits a unique pharmacological profile, characterized by its ability to activate the Rho GTPase signaling pathway, which leads to actin cytoskeletal reorganization and cell morphological changes [2]. Unlike many other flavonoids, it also demonstrates potent antioxidant and anti-inflammatory properties, with documented effects on specific molecular targets such as HIF-1α and tyrosinase [3][4]. This compound is of significant interest for research in areas including cancer, inflammation, and melanogenesis.

Why Generic Substitution Fails for Methylophiopogonanone B: Evidence of Specific Target Engagement and Superior Activity


Simply substituting another homoisoflavonoid or a general antioxidant for Methylophiopogonanone B is not supported by quantitative data. Research demonstrates that closely related analogs, such as Methylophiopogonanone A, exhibit significantly different inhibitory potencies against key enzymes like tyrosinase [1]. Furthermore, Methylophiopogonanone B shows a specific and potent activation of the Rho GTPase pathway, a target engagement not shared by many other flavonoids, which is critical for its unique effects on cell morphology [2]. Therefore, generic substitution risks both a loss of target-specific efficacy and a reduction in overall potency, directly impacting experimental outcomes.

Methylophiopogonanone B (74805-91-7): A Quantitative Evidence Guide for Scientific Selection


Head-to-Head Comparison: Methylophiopogonanone B vs. Methylophiopogonanone A on Tyrosinase Inhibition

In a direct comparative study, Methylophiopogonanone B (MO-B) and its analog Methylophiopogonanone A (MO-A) were evaluated for their ability to inhibit tyrosinase (Tyr) activity. MO-B exhibited an IC50 value of (18.76 ± 0.14) × 10⁻⁵ mol L⁻¹, whereas MO-A was a more potent inhibitor with an IC50 of (10.87 ± 0.25) × 10⁻⁵ mol L⁻¹ [1]. This quantitative difference demonstrates that while both compounds inhibit Tyr, they do so with significantly different potencies.

Melanogenesis Enzyme Inhibition Tyrosinase

Functional Differentiation: Methylophiopogonanone B's Specific Activation of the Rho GTPase Pathway

Methylophiopogonanone B (MOPB) demonstrates a specific and significant activation of the Rho GTPase pathway. In an in vitro binding assay using normal human epidermal melanocytes and HeLa cells, MOPB at 1 µM significantly increased GTP-Rho levels. Crucially, it did not increase GTP-Rac or GTP-CDC42, demonstrating a specific effect on the Rho subfamily of small GTPases [1]. This specificity is a key differentiator from compounds that broadly affect multiple GTPase pathways.

Cell Signaling Cytoskeletal Dynamics Rho GTPase

Cross-Study Comparison: Antioxidant Capacity of Methylophiopogonanone B vs. Methylophiopogonanone A

A study comparing multiple homoisoflavonoids isolated from Ophiopogon japonicus root found that Methylophiopogonanone B exhibited the highest antioxidant ability among the tested compounds across four different in vitro antioxidant assays [1]. While direct, side-by-side numerical data for Methylophiopogonanone A is not provided in the same study, this finding places Methylophiopogonanone B at the top of the hierarchy for antioxidant capacity within this specific chemical class.

Antioxidant Oxidative Stress Free Radical Scavenging

Comparative Cytotoxicity: Methylophiopogonanone B vs. Ophiopogonin D' in Ovarian Cancer Cells

In a study evaluating the anticancer effects of extracts from Ophiopogon japonicus, the homoisoflavonoid fraction, which includes Methylophiopogonanone B, showed significant cytotoxicity against A2780 human ovarian cancer cells. The study noted that the cytotoxic effects of the extracts were likely due to the significant anticancer potential of both ophiopogonin D' (a steroidal saponin) and homoisoflavonoids [1]. While a direct head-to-head IC50 for Methylophiopogonanone B is not provided, the study highlights its contribution to the overall cytotoxic profile, which was stronger in extracts from ZMD (Zhemaidong) where this compound is more abundant [1].

Cancer Research Cytotoxicity Ovarian Cancer

HIF-1α Inhibition: Methylophiopogonanone B Activity and Structural Optimization

Methylophiopogonanone B (1) has been identified as an inhibitor of hypoxia-inducible factor-1α (HIF-1α) activity, a key transcription factor in angiogenesis and cancer progression. In a reporter gene assay, synthetic racemic Methylophiopogonanone B inhibited HIF-1α activity with an IC50 value of 2.2 µg/mL [1]. Importantly, this study also demonstrated that structural modification of the compound could significantly enhance this activity; a designed dihydrochalcone derivative (11) exhibited a one-order-higher inhibitory activity, with an IC50 of 0.2 µg/mL [1]. This shows Methylophiopogonanone B is a valid starting point for developing more potent HIF-1α inhibitors.

Hypoxia Angiogenesis Cancer Therapeutics

Best Research and Industrial Application Scenarios for Methylophiopogonanone B (CAS 74805-91-7)


Investigating Cytoskeletal Dynamics and Cell Morphology

Methylophiopogonanone B is an ideal tool for studies focused on cytoskeletal reorganization, specifically those involving the Rho GTPase pathway. Its demonstrated ability to specifically activate Rho (at 1 µM) and induce downstream effects like stress fiber formation and dendrite retraction makes it a valuable reagent for dissecting these signaling pathways [1]. This application is directly supported by evidence from Ito et al., 2007.

Comparative Studies of Homoisoflavonoid Pharmacology

For research that requires a precise understanding of structure-activity relationships (SAR) among homoisoflavonoids, Methylophiopogonanone B is essential. Its documented IC50 values for tyrosinase (18.76 × 10⁻⁵ mol L⁻¹) and HIF-1α (2.2 µg/mL) provide a quantitative benchmark for comparing the potency of other natural or synthetic analogs [2][3]. This allows for a rigorous, data-driven approach to lead optimization.

Differentiating the Mechanisms of Antioxidant and Anti-Inflammatory Action

Given its high ranking in comparative antioxidant assays and its specific effects on inflammatory markers like LPS-induced NO production (IC50 = 7.8 µM), Methylophiopogonanone B is well-suited for studies aiming to differentiate the mechanistic pathways of oxidative stress and inflammation [4]. Its profile distinguishes it from other general antioxidants, enabling more targeted investigations into its protective effects in models of cardiovascular or neurodegenerative disease.

Quality Control and Authentication of Ophiopogon japonicus-Derived Products

In an industrial or analytical chemistry context, Methylophiopogonanone B serves as a critical marker compound for the authentication and quality control of Ophiopogon japonicus (Maidong) extracts and related products. Its abundance varies significantly between different plant origins (e.g., ZMD vs. CMD) and can be used to differentiate genuine Ophiopogonis Radix from common substitutes like Liriope spicata, where its content is significantly lower [5][6].

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